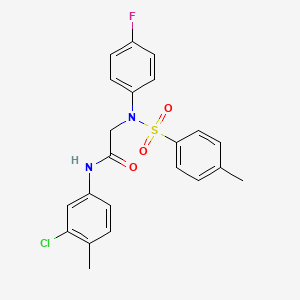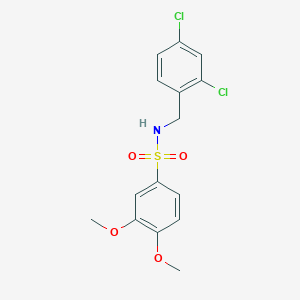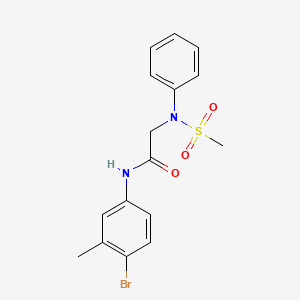![molecular formula C25H23N3O3S B3676183 N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B3676183.png)
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Overview
Description
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a carbamothioyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the carbamothioyl group and the benzamide moiety. Common reagents used in these reactions include 2-methylphenylamine, 2-aminophenol, and isopropyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.
Industry: The compound’s unique properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism by which N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications. Its benzoxazole ring and carbamothioyl group provide distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-15(2)30-19-9-6-8-17(13-19)23(29)28-25(32)26-18-11-12-22-21(14-18)27-24(31-22)20-10-5-4-7-16(20)3/h4-15H,1-3H3,(H2,26,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYZAJBTMYJIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide](/img/structure/B3676108.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676115.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3676123.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676135.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676140.png)
![2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3676149.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3676168.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3676170.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3676172.png)


![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3676196.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3676215.png)

